molecular formula C14H12N6O B3803140 3-(1H-indol-4-yl)-5-[2-(1,2,4-triazol-1-yl)ethyl]-1,2,4-oxadiazole

3-(1H-indol-4-yl)-5-[2-(1,2,4-triazol-1-yl)ethyl]-1,2,4-oxadiazole

Cat. No.: B3803140
M. Wt: 280.28 g/mol
InChI Key: WNMXKOPRAFHFJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-indol-4-yl)-5-[2-(1,2,4-triazol-1-yl)ethyl]-1,2,4-oxadiazole is a heterocyclic compound that combines the structural features of indole, triazole, and oxadiazole. These structural motifs are known for their significant biological activities and are commonly found in various pharmacologically active compounds. The unique combination of these rings in a single molecule makes this compound an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-4-yl)-5-[2-(1,2,4-triazol-1-yl)ethyl]-1,2,4-oxadiazole typically involves multi-step reactions. One common method includes the formation of the oxadiazole ring through the cyclization of appropriate precursors. The indole and triazole moieties are then introduced through subsequent reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(1H-indol-4-yl)-5-[2-(1,2,4-triazol-1-yl)ethyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, play a critical role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

3-(1H-indol-4-yl)-5-[2-(1,2,4-triazol-1-yl)ethyl]-1,2,4-oxadiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1H-indol-4-yl)-5-[2-(1,2,4-triazol-1-yl)ethyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The compound’s structure allows it to fit into the active sites of these targets, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(1H-indol-4-yl)-5-[2-(1,2,4-triazol-1-yl)ethyl]-1,2,4-oxadiazole lies in its combination of indole, triazole, and oxadiazole rings. This unique structure imparts distinct biological activities and makes it a versatile compound for various scientific research applications .

Properties

IUPAC Name

3-(1H-indol-4-yl)-5-[2-(1,2,4-triazol-1-yl)ethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6O/c1-2-11(10-4-6-16-12(10)3-1)14-18-13(21-19-14)5-7-20-9-15-8-17-20/h1-4,6,8-9,16H,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNMXKOPRAFHFJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CNC2=C1)C3=NOC(=N3)CCN4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1H-indol-4-yl)-5-[2-(1,2,4-triazol-1-yl)ethyl]-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
3-(1H-indol-4-yl)-5-[2-(1,2,4-triazol-1-yl)ethyl]-1,2,4-oxadiazole
Reactant of Route 3
Reactant of Route 3
3-(1H-indol-4-yl)-5-[2-(1,2,4-triazol-1-yl)ethyl]-1,2,4-oxadiazole
Reactant of Route 4
Reactant of Route 4
3-(1H-indol-4-yl)-5-[2-(1,2,4-triazol-1-yl)ethyl]-1,2,4-oxadiazole
Reactant of Route 5
Reactant of Route 5
3-(1H-indol-4-yl)-5-[2-(1,2,4-triazol-1-yl)ethyl]-1,2,4-oxadiazole
Reactant of Route 6
Reactant of Route 6
3-(1H-indol-4-yl)-5-[2-(1,2,4-triazol-1-yl)ethyl]-1,2,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.